Bienvenue dans la boutique en ligne BenchChem!

2-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one

vasorelaxant potassium channel scaffold comparison

2-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one (CAS 17583-16-3), also named 5,6-dihydro-2-(4-methoxyphenyl)-7(4H)-benzothiazolone, is a partially saturated benzothiazole derivative bearing a 4-methoxyphenyl substituent at the 2-position and a ketone at the 7-position of the fused cyclohexanone ring. With molecular formula C₁₄H₁₃NO₂S and molecular weight 259.32 g/mol, it is commercially supplied as a research-grade building block at ≥95% purity.

Molecular Formula C14H13NO2S
Molecular Weight 259.33 g/mol
CAS No. 17583-16-3
Cat. No. B1422492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one
CAS17583-16-3
Molecular FormulaC14H13NO2S
Molecular Weight259.33 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NC3=C(S2)C(=O)CCC3
InChIInChI=1S/C14H13NO2S/c1-17-10-7-5-9(6-8-10)14-15-11-3-2-4-12(16)13(11)18-14/h5-8H,2-4H2,1H3
InChIKeySLOHPGRIBDOXKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one (CAS 17583-16-3): Core Structural Identity and Procurement Baseline


2-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one (CAS 17583-16-3), also named 5,6-dihydro-2-(4-methoxyphenyl)-7(4H)-benzothiazolone, is a partially saturated benzothiazole derivative bearing a 4-methoxyphenyl substituent at the 2-position and a ketone at the 7-position of the fused cyclohexanone ring . With molecular formula C₁₄H₁₃NO₂S and molecular weight 259.32 g/mol, it is commercially supplied as a research-grade building block at ≥95% purity . The tetrahydrobenzothiazolone scaffold is recognized as a privileged heterocyclic core in medicinal chemistry, distinct from fully aromatic benzothiazoles such as riluzole [1]. Its partially saturated ring system and electron-donating 4-methoxy substituent confer physicochemical properties that differ meaningfully from unsubstituted phenyl (CAS 17583-15-2), 4-fluorophenyl (CAS 1251923-57-5), and 4-chlorophenyl (CAS 1258650-40-6) analogs within the same tetrahydrobenzothiazolone series [2].

Why 2-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one Cannot Be Interchanged with Close Analogs


Substituting this compound with its closest analogs—2-phenyl (CAS 17583-15-2), 2-(4-fluorophenyl) (CAS 1251923-57-5), or the fully aromatic 2-(4-methoxyphenyl)benzothiazole (CAS 6265-92-5)—introduces measurable changes in electronic character, lipophilicity, and biological target engagement that are not interchangeable in SAR-driven programs. The 4-methoxy group is an electron-donating substituent (Hammett σₚ = −0.27) that modulates the electron density of the benzothiazole ring differently from hydrogen (σₚ = 0) or fluorine (σₚ = 0.06), affecting both reactivity in downstream synthetic transformations and interactions with biological targets [1]. Critically, the partially saturated 4,5,6,7-tetrahydro ring system in this compound is functionally distinct from the fully aromatic benzothiazole system: a direct comparative study by Harrouche et al. (2016) demonstrated that tetrahydrobenzothiazoles (series II) exhibited weak vasorelaxant activity compared to their fully aromatic counterparts (series I), evidencing that the saturation state of the heterocyclic core is a binary determinant of pharmacological outcome [2]. Generic substitution without accounting for these scaffold-level and substituent-level differences risks introducing confounding variables into SAR datasets.

Quantitative Differentiation Evidence for 2-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one vs. Structural Analogs


Scaffold Saturation State Determines Vasorelaxant Activity: Tetrahydro vs. Fully Aromatic Benzothiazoles

In a direct head-to-head study by Harrouche et al. (2016), two series of compounds were synthesized and tested in parallel: series I (fully aromatic 1,3-benzothiazoles) and series II (4,5,6,7-tetrahydro-1,3-benzothiazoles), both bearing urea or thiourea moieties at the 2-position. While several series I compounds (e.g., 13u, 13v) showed marked myorelaxant activity, series II compounds uniformly exhibited weak vasorelaxant activity. The authors explicitly concluded that this result 'evidenced the necessity of the presence of a complete aromatic heterocyclic system' for vasorelaxant potency [1]. Although the specific 2-(4-methoxyphenyl) derivative was not among the tested compounds in this study, the scaffold-level finding applies directly: tetrahydrobenzothiazolones, including CAS 17583-16-3, are functionally distinct from their aromatic counterparts in vascular smooth muscle assays.

vasorelaxant potassium channel scaffold comparison medicinal chemistry

Calculated Lipophilicity Differentiation: 4-OCH₃ vs. 4-F vs. 4-H Substituents on the Tetrahydrobenzothiazolone Scaffold

Computational physicochemical profiling across the 2-aryl-tetrahydrobenzothiazol-7-one series reveals measurable LogP differences driven by the 4-position substituent. The target compound (4-OCH₃) has a calculated LogP of 3.3377, compared to 3.097 for the 4-fluoro analog and 3.3291 for the unsubstituted 2-phenyl parent [1]. While the LogP difference between 4-OCH₃ and 4-H is modest (ΔLogP = 0.0086), the 4-OCH₃ compound is measurably more lipophilic than the 4-F analog (ΔLogP = 0.2407), which may affect membrane permeability and nonspecific protein binding. The TPSA of the target compound is 39.19 Ų with 4 hydrogen bond acceptors and 0 hydrogen bond donors, indicating moderate polarity suitable for CNS penetration potential .

lipophilicity LogP physicochemical properties drug-likeness

Carboxylesterase (CES) Isoform Inhibition Profile: Modest CE2 Preference

This compound has been profiled in human liver microsome carboxylesterase inhibition assays and deposited in BindingDB/ChEMBL. Against CES2 (using fluorescein diacetate as substrate), the compound showed an IC₅₀ of 5.61 μM after 10-minute preincubation. Against CES1 (using 2-(2-benzoyl-3-methoxyphenyl)benzothiazole as substrate), the IC₅₀ was 22.4 μM under matched conditions [1]. This represents an approximately 4-fold preference for CES2 over CES1. For context, strong clinical CES inhibitors such as benzbromarone exhibit Ki values of 2.16 μM (CES1) and 5.15 μM (CES2), while lesinurad shows a Ki of 2.94 μM toward CES2 [2]. The target compound's potency is modest relative to these clinical inhibitors. Important caveat: the BindingDB entry (BDBM50058817) may have attribution inconsistencies; users should verify these values against original ChEMBL deposition records before relying on them for critical decisions.

carboxylesterase CES1 CES2 drug metabolism enzyme inhibition

Electron-Donating 4-Methoxy Substituent Modulates Benzothiazole Reactivity Relative to Halogen and Unsubstituted Analogs

The 4-methoxyphenyl group at the 2-position of the tetrahydrobenzothiazolone core is an electron-donating substituent (Hammett σₚ = −0.27) that increases electron density on the benzothiazole ring through resonance effects [1]. This contrasts with the 4-fluorophenyl analog (σₚ = +0.06, weakly electron-withdrawing by induction) and the 4-chlorophenyl analog (σₚ = +0.23, electron-withdrawing). In the broader benzothiazole SAR literature, electron-donating methoxy substituents on the 2-aryl ring have been associated with enhanced antiproliferative activity in multiple cancer cell lines compared to unsubstituted or halogen-substituted analogs. A study of polyhydroxylated 2-phenylbenzothiazoles demonstrated that methoxylated precursors exhibited IC₅₀ values in the low micromolar range against MCF-7 and WiDr cell lines [2]. Green synthesis SAR studies of 6-substituted-2-(hydroxy/methoxyphenyl)benzothiazoles further revealed that the hydroxy or methoxy group on the 2-aryl moiety significantly improved selectivity against tumor cell lines relative to unsubstituted phenyl analogs [3].

structure-activity relationship electron-donating group Hammett constant synthetic chemistry

Tetrahydrobenzothiazolone as a Validated Scaffold for HDAC and Kinase Inhibitor Programs

The 4,5,6,7-tetrahydrobenzothiazole core has been independently validated as a productive scaffold in multiple therapeutic programs. A 2021 study designed sixteen hydroxamic acid-based HDAC inhibitors using 4,5,6,7-tetrahydrobenzothiazole as the structural core; compound 6h demonstrated pan-HDAC inhibition with cytotoxicity against seven human cancer cell lines at low micromolar IC₅₀ values, inducing G2/M arrest and apoptosis in A549 cells [1]. Separately, a patent family (UCB PHARMA S.A.) describes 5,6-dihydro-1,3-benzothiazol-7(4H)-one derivatives substituted at the 2-position with morpholin-4-yl moieties as kinase inhibitors [2]. The compound CAS 17583-16-3, with its 4-methoxyphenyl group at the 2-position and a free 7-keto group available for further functionalization (e.g., Schiff base formation, reductive amination), sits at the intersection of these validated SAR trajectories. 2-Aryl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ols were developed as antitumor agents with selectivity for aneuploid versus diploid cell lines, confirming the scaffold's capacity for selective cytotoxicity [3].

HDAC inhibitor kinase inhibitor anticancer scaffold medicinal chemistry

Optimal Research Application Scenarios for 2-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one (CAS 17583-16-3)


SAR Studies Requiring Electron-Donating 2-Aryl Substituent on a Tetrahydrobenzothiazolone Scaffold

When building a congeneric series exploring 2-aryl substituent effects on the 4,5,6,7-tetrahydrobenzothiazol-7-one core, this compound serves as the electron-donating (4-OCH₃, σₚ = −0.27) reference point. It should be ordered alongside the 4-H (CAS 17583-15-2, σₚ = 0), 4-F (CAS 1251923-57-5, σₚ = +0.06), and 4-Cl (CAS 1258650-40-6, σₚ = +0.23) analogs to establish a complete electronic gradient for Hammett analysis [1]. The 4-OCH₃ compound is specifically indicated when the hypothesis involves resonance-mediated enhancement of antiproliferative activity, as precedented in the 2-arylbenzothiazole anticancer SAR literature [2].

HDAC or Kinase Inhibitor Lead Optimization Using Privileged Tetrahydrobenzothiazolone Template

For medicinal chemistry programs targeting HDACs or kinases where a tetrahydrobenzothiazolone core has been selected based on the validated scaffold precedent, this compound provides the 2-(4-methoxyphenyl) variant for library enumeration. The free 7-keto group permits derivatization via Schiff base condensation, reductive amination, or enolate chemistry, while the 4-OCH₃ group does not introduce a hydrogen bond donor that could complicate PK optimization [3]. The compound's calculated LogP of 3.34 and TPSA of 39.19 Ų suggest adequate permeability for intracellular target engagement .

CES2-Selective Inhibition Reference in ADME/Tox Profiling Panels

For drug metabolism laboratories conducting carboxylesterase inhibition screening, this compound provides a reference point with ~4-fold CES2-over-CES1 selectivity (CES2 IC₅₀ = 5.61 μM; CES1 IC₅₀ = 22.4 μM) that is distinct from potent pan-CES inhibitors such as benzbromarone [4]. Its moderate potency makes it suitable as a mid-range comparator when benchmarking novel chemical entities for CES-mediated drug-drug interaction liability, though users should independently verify the BindingDB-deposited values due to potential attribution issues in the original database entry.

Differentiation from Aromatic Benzothiazoles in Target-Based Screening Cascades

In screening cascades where both fully aromatic and partially saturated benzothiazoles are being evaluated, this compound provides the tetrahydro scaffold control. Based on Harrouche et al. (2016), tetrahydrobenzothiazoles are expected to be functionally silent (weak or no activity) in vasorelaxant and KATP channel-dependent assays where aromatic benzothiazoles are active [5]. Conversely, tetrahydrobenzothiazolones may retain or show enhanced activity in targets where the non-aromatic ring conformation is tolerated or preferred, such as certain HDAC or kinase active sites. This scaffold-dependent selectivity profile should be explicitly factored into screening triage decisions.

Quote Request

Request a Quote for 2-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.